tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate: is a chemical compound with a complex bicyclic structure It is known for its unique molecular configuration, which includes a tert-butyl carbamate group attached to a bicyclo[211]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
- tert-butyl N-({2-azabicyclo[2.1.1]hexan-4-yl}methyl)carbamate
- tert-butyl N-({1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate)
Uniqueness: tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate is unique due to its specific substitution pattern on the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2624119-35-1 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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